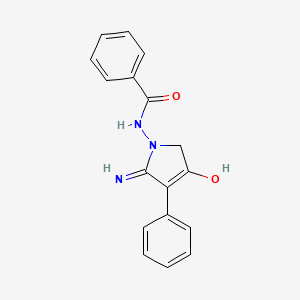
N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide
Overview
Description
N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 293.32 g/mol. The compound features a pyrrole ring fused with a phenyl group and an amide functional group, which contributes to its biological activity and interaction with various molecular targets .
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, including:
1. Antimicrobial Activity:
- The compound has demonstrated antibacterial properties against various pathogens. For example, related pyrrole derivatives have shown minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting potential as an antibacterial agent .
2. Enzyme Inhibition:
- Research indicates that this compound may act as an enzyme inhibitor, modulating the activity of specific targets involved in disease pathways. Its mechanism of action typically involves binding to enzymes or receptors, thereby inhibiting their function .
3. Anticancer Potential:
- This compound is being explored for its anticancer properties. Studies have highlighted its ability to inhibit cell proliferation in cancer cell lines, suggesting it could serve as a lead compound for further development .
The biological activity of this compound can be attributed to several mechanisms:
Binding Affinity:
- Interaction studies have shown that the compound binds effectively to various biological targets, influencing their activity and potentially leading to therapeutic effects.
Modulation of Signaling Pathways:
- By inhibiting specific enzymes or receptors involved in signaling pathways, the compound can alter cellular responses that are critical in disease processes .
Synthesis
The synthesis of N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-y)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrrole Ring: Utilizing the Paal-Knorr synthesis method.
- Amidation: Reacting the pyrrole derivative with an appropriate benzoyl chloride to form the final product.
Case Studies
Several studies have investigated the biological activity of compounds related to N-(5-amino-3-oxo-4-phenyldihydro-pyrrol). Below are summarized findings from selected research:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Enzyme Inhibition | Identified as a potential RET kinase inhibitor with significant efficacy in ELISA-based assays. |
| Anticancer Properties | Showed inhibition of cell proliferation in specific cancer cell lines, indicating anticancer potential. |
Properties
IUPAC Name |
N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-16-15(12-7-3-1-4-8-12)14(21)11-20(16)19-17(22)13-9-5-2-6-10-13/h1-10,18,21H,11H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBDVNMQUDXOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















